molecular formula C7H13NO2 B598676 1-Ethoxypiperidin-4-one CAS No. 102014-74-4

1-Ethoxypiperidin-4-one

Cat. No. B598676
M. Wt: 143.186
InChI Key: VFXSILPHKIOISB-UHFFFAOYSA-N
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Description

1-Ethoxypiperidin-4-one is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Ethoxypiperidin-4-one is 1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 . This indicates that the molecule consists of a piperidin-4-one ring with an ethoxy group attached to it.


Physical And Chemical Properties Analysis

1-Ethoxypiperidin-4-one is a liquid at room temperature . It has a molecular weight of 143.19 .

Scientific Research Applications

  • Dopamine D4 Receptor Affinity and Selectivity

    • Research has identified substituted 4-aminopiperidine compounds with a high affinity and selectivity for the human dopamine D1 receptor. These compounds, including 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine (U-99363E) and its analog (U-101958), have shown promise in in vitro investigations for selectively tagging or blocking dopamine D4 sites, despite their poor metabolic stability and low bioavailability (Schlachter et al., 1997).
  • Stereochemistry in Synthesis

    • The synthesis and stereochemistry of phenylethynylated 1-(2-ethoxyethyl)-3-methylpiperidine-4-one have been explored. The configuration of stereoisomeric phenylethynyl alcohols was determined using NMR13C- and IR spectra, providing insights into the stereochemical aspects of the synthesis process (Praliev et al., 1986).
  • Dopamine Transporter Affinity

    • A series of piperidine analogues, specifically focusing on the role of the N-substituent, have been examined for their affinity and selectivity for the dopamine transporter (DAT). One particular compound, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated subnanomolar affinity for DAT, highlighting the potential for these compounds in targeting the dopamine transporter (Prisinzano et al., 2002).
  • Antimicrobial Activity

    • Compounds synthesized from 2-Amino-4-ethoxycarbonylpyridine 1, specifically some 4-substituted-N 1 -2-pyridylsulfanilamide derivatives, have been evaluated for their antimicrobial activity. Notably, a noticeable inhibition of B. subtilis was observed, indicating the potential antimicrobial properties of these compounds (El-Salam & Mohamed, 2005).

Safety And Hazards

The safety information available indicates that 1-Ethoxypiperidin-4-one is potentially dangerous. It has hazard statements H227, H302, H315, H318, H335 . These correspond to being combustible, harmful if swallowed, causing skin irritation, causing serious eye damage, and may cause respiratory irritation respectively .

properties

IUPAC Name

1-ethoxypiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXSILPHKIOISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxypiperidin-4-one

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